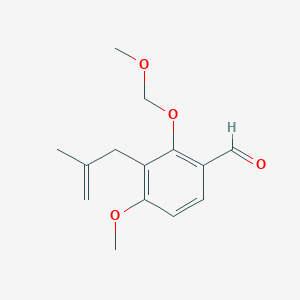![molecular formula C18H18N4O2 B13885618 [4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-(3-methoxy-phenyl)-amine](/img/structure/B13885618.png)
[4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-(3-methoxy-phenyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-amino-3-methylphenoxy)-N-(3-methoxyphenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-amino-3-methylphenoxy)-N-(3-methoxyphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives.
Substitution reactions: Introduction of the 4-amino-3-methylphenoxy group and the 3-methoxyphenyl group can be done through nucleophilic aromatic substitution reactions.
Purification: The final product is usually purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: Potential role in modulating cell signaling pathways.
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals, particularly for diseases where pyrimidine derivatives have shown efficacy.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Dyes and Pigments: Could be used in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-(4-amino-3-methylphenoxy)-N-(3-methoxyphenyl)pyrimidin-2-amine would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity and thereby affecting cellular processes. The molecular targets might include kinases, receptors, or other proteins involved in signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-amino-3-methylphenoxy)pyrimidin-2-amine
- N-(3-methoxyphenyl)pyrimidin-2-amine
Uniqueness
4-(4-amino-3-methylphenoxy)-N-(3-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of both the 4-amino-3-methylphenoxy and the 3-methoxyphenyl groups, which may confer specific biological activities and chemical properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C18H18N4O2 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
4-(4-amino-3-methylphenoxy)-N-(3-methoxyphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H18N4O2/c1-12-10-15(6-7-16(12)19)24-17-8-9-20-18(22-17)21-13-4-3-5-14(11-13)23-2/h3-11H,19H2,1-2H3,(H,20,21,22) |
Clave InChI |
PRGQEQQILDABPD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC2=NC(=NC=C2)NC3=CC(=CC=C3)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


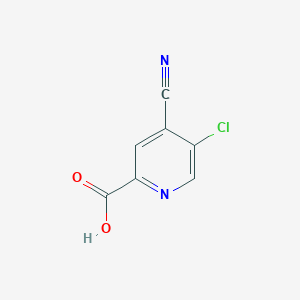
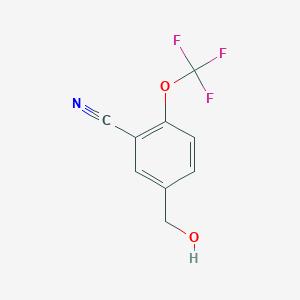
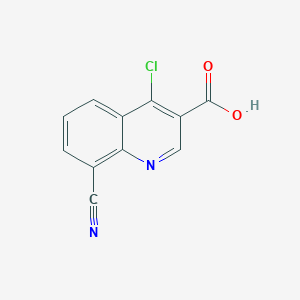
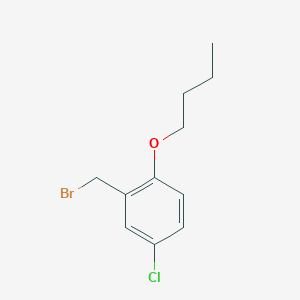


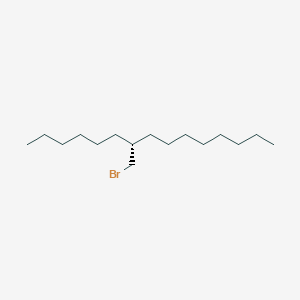
![2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13885589.png)


![2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate](/img/structure/B13885609.png)
